7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-ethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-2-23-12-8-9-13-14(10-12)25-17(18(19,20)21)16(15(13)22)24-11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWZBKNNAUQICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Hydroxyarylcarbonyl Precursors
The most widely documented method involves the condensation of 7-ethoxy-4H-chromen-4-one with phenol derivatives in the presence of trifluoromethylating agents. Key steps include:
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Base-Catalyzed Nucleophilic Substitution : A mixture of 7-ethoxy-4H-chromen-4-one, phenol, and a trifluoromethyl source (e.g., CF₃I or Umemoto’s reagent) reacts in dichloromethane or toluene under reflux (80–110°C) with potassium carbonate as the base.
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Purification : The crude product is isolated via column chromatography, yielding 60–75% purity, followed by recrystallization from ethanol to achieve >95% purity.
Table 1: Representative Laboratory Synthesis Conditions
| Component | Role | Quantity (mmol) | Conditions | Yield (%) |
|---|---|---|---|---|
| 7-Ethoxy-4H-chromen-4-one | Core substrate | 10 | Reflux in toluene, 24 h | 68 |
| Phenol | Nucleophile | 12 | K₂CO₃ (15 mmol) | – |
| CF₃I | Trifluoromethyl source | 15 | 80°C, anhydrous conditions | – |
Industrial Production Strategies
Scalable Condensation Processes
Industrial methods prioritize cost efficiency and minimal waste. A patented protocol (US4479007A) outlines:
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Solvent Selection : Toluene or xylene replaces dichloromethane for lower toxicity and easier recovery.
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Continuous Flow Reactors : Enhanced heat transfer and mixing reduce reaction times from 24 h to 6–8 h, achieving 85% yield at 100°C.
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Amine Recycling : Triethylamine or DBU is extracted post-reaction using aqueous HCl, enabling reuse for 5–7 cycles without efficiency loss.
Table 2: Industrial vs. Laboratory Parameters
| Parameter | Laboratory | Industrial |
|---|---|---|
| Temperature | 80–110°C | 100°C |
| Reaction Time | 24 h | 6–8 h |
| Solvent | Dichloromethane | Toluene |
| Catalyst Recovery | None | 90–95% |
Challenges in Trifluoromethylation
Introducing the -CF₃ group demands careful handling:
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Reagent Sensitivity : CF₃I decomposes above 120°C, necessitating strict temperature control.
-
Byproduct Formation : Competing reactions at the 4-keto position reduce yields by 15–20%, mitigated via slow reagent addition.
Mechanistic Insights
Role of Base in Regioselectivity
Strong bases (e.g., K₂CO₃) deprotonate phenol, accelerating substitution at C3. Weaker bases (e.g., NaHCO₃) favor side reactions at C5, reducing yields by 30%.
Optimization and Yield Improvement
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted chromenone derivatives .
Scientific Research Applications
Chemistry
7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties .
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microorganisms, including bacteria and fungi .
- Anti-inflammatory Effects : Studies have shown that certain derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development .
- Anticancer Potential : The compound has been explored for its cytotoxic effects against cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation .
Medicinal Applications
The therapeutic potential of this compound is under investigation for treating various diseases due to its ability to modulate biological pathways. Its mechanisms may involve interaction with specific enzymes or receptors related to inflammation and cancer progression .
Industrial Uses
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties can enhance the performance of materials in various applications, including coatings and pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares substituents, synthesis yields, and key physical properties of 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one with similar compounds:
Key Observations:
Substituent Effects: Trifluoromethyl (CF₃): Present in all compounds, it enhances electron-withdrawing effects and lipophilicity, improving membrane permeability . Ethoxy vs. Phenoxy vs.
Biological Activity :
Biological Activity
7-Ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family, characterized by its unique structure that includes an ethoxy group, a phenoxy group, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 350.297 g/mol. The chemical structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H13F3O4 |
| Molecular Weight | 350.297 g/mol |
| IUPAC Name | 7-ethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
| InChI Key | JFWZBKNNAUQICN-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of 7-ethoxy-4H-chromen-4-one with phenol and trifluoromethylating agents in the presence of a base. Common solvents include dichloromethane or toluene, and the reaction is conducted under elevated temperatures to facilitate product formation .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with some compounds demonstrating lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in mediating inflammation .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve interference with cell cycle progression and induction of apoptosis .
Table: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes, leading to inhibition of their activity.
- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, particularly G1/S or G2/M transitions, which is crucial for its anticancer effects.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the activation of caspases or other pro-apoptotic factors .
Case Studies
Several studies have explored the biological activity of similar chromenone derivatives:
- Cytotoxicity Assays : One study reported IC50 values for related compounds against MCF-7 cells ranging from 5.4 μM to 19.2 μM, indicating moderate cytotoxic effects .
- Molecular Docking Studies : Computational studies have suggested favorable interactions between the trifluoromethyl group and active site residues in target enzymes, supporting the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
